7,9-Difluoro-3-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
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Overview
Description
7,9-Difluoro-3-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one is a chemical compound with the molecular formula C10H8F2INO. It is a member of the benzo[b]azepine family, characterized by a seven-membered ring fused to a benzene ring. This compound is notable for its unique combination of fluorine and iodine substituents, which can impart distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Difluoro-3-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the benzo[b]azepine core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted aniline and a ketone.
Introduction of fluorine atoms: Fluorination can be performed using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
7,9-Difluoro-3-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one can undergo various chemical reactions, including:
Substitution reactions: The fluorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are typical for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated or iodinated derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.
Scientific Research Applications
7,9-Difluoro-3-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies to understand the effects of fluorine and iodine substituents on biological activity.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7,9-Difluoro-3-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The fluorine and iodine atoms can influence the compound’s binding affinity and selectivity, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: This compound has a bromine atom instead of iodine and lacks fluorine substituents.
(E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one: This derivative contains a methoxyimino group and is used in the synthesis of potential antitrypanosomal analogues.
Uniqueness
7,9-Difluoro-3-iodo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one is unique due to the presence of both fluorine and iodine atoms, which can impart distinct electronic and steric effects. These properties can enhance its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
7,9-difluoro-3-iodo-1,3,4,5-tetrahydro-1-benzazepin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2INO/c11-6-3-5-1-2-8(13)10(15)14-9(5)7(12)4-6/h3-4,8H,1-2H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTPNFJLCVZVLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)F)F)NC(=O)C1I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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